ditert-butyl nonanediperoxoate
Description
Ditert-butyl nonanediperoxoate (hypothetical IUPAC name: bis(1,1-dimethylethyl) nonanediperoxoate) is a theoretical peroxoate ester characterized by a nine-carbon aliphatic chain (nonane) flanked by two peroxide functional groups, each esterified with tert-butyl groups. Peroxoate esters are widely used as radical initiators in polymerization and cross-linking reactions due to their thermally labile O-O bonds, which decompose to generate reactive radicals .
Properties
CAS No. |
16580-06-6 |
|---|---|
Molecular Formula |
C17H32O6 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
ditert-butyl nonanediperoxoate |
InChI |
InChI=1S/C17H32O6/c1-16(2,3)22-20-14(18)12-10-8-7-9-11-13-15(19)21-23-17(4,5)6/h7-13H2,1-6H3 |
InChI Key |
VMRTVQZUEDMYNS-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OOC(=O)CCCCCCCC(=O)OOC(C)(C)C |
Canonical SMILES |
CC(C)(C)OOC(=O)CCCCCCCC(=O)OOC(C)(C)C |
Other CAS No. |
16580-06-6 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
ditert-butyl nonanediperoxoate can be synthesized through the reaction of nonanedioic acid with tert-butyl hydroperoxide in the presence of a suitable catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Nonanedioic acid+tert-Butyl hydroperoxide→Nonanediperoxoic acid, bis(1,1-dimethylethyl) ester
Industrial Production Methods
In industrial settings, the production of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester involves large-scale reactors and continuous flow processes to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions
ditert-butyl nonanediperoxoate undergoes various chemical reactions, primarily due to its strong oxidizing nature. Some of the common reactions include:
Oxidation: It can oxidize a wide range of organic compounds, including alcohols, ketones, and aldehydes.
Reduction: Although less common, it can participate in reduction reactions under specific conditions.
Substitution: It can undergo substitution reactions where the peroxy groups are replaced by other functional groups.
Common Reagents and Conditions
The reactions involving nonanediperoxoic acid, bis(1,1-dimethylethyl) ester typically require specific reagents and conditions:
Oxidation Reactions: These reactions often use solvents like acetonitrile or dichloromethane and may require catalysts such as transition metal complexes.
Reduction Reactions: These reactions may involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution Reactions: These reactions can occur in the presence of nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation of alcohols can yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized organic compounds.
Scientific Research Applications
ditert-butyl nonanediperoxoate has a wide range of applications in scientific research:
Chemistry: It is used as an oxidizing agent in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in the study of oxidative stress and its effects on biological systems.
Medicine: It is investigated for its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of nonanediperoxoic acid, bis(1,1-dimethylethyl) ester involves the generation of reactive oxygen species (ROS) through the decomposition of its peroxy groups. These ROS can interact with various molecular targets, leading to oxidative modifications of biomolecules such as proteins, lipids, and nucleic acids. The pathways involved in these interactions are complex and depend on the specific biological or chemical context.
Comparison with Similar Compounds
Research Findings and Data
Thermal Decomposition Kinetics (Comparative)
| Compound | Decomposition Temp. (°C) | Activation Energy (kJ/mol) |
|---|---|---|
| Di-tert-butyl peroxyoxalate | 110–120 | ≈95 |
| Ditert-butyl peroxide | 100–110 | ≈85 |
| Ditert-butyl nonanediperoxoate* | 90–100 (predicted) | ≈75 (predicted) |
*Predicted values based on chain-length effects.
Polymer Cross-Linking Efficiency
- Ditert-butyl peroxide : Increases PVC impact strength by 25–30% at optimal concentrations.
- DBPO : Less effective in cross-linking due to slower decomposition but preferred for low-temperature initiations.
Q & A
Q. What experimental parameters are critical for optimizing the synthesis of ditert-butyl nonanediperoxoate?
Methodological Answer: Synthesis optimization requires precise control of:
- Molar ratios (e.g., peroxide precursors to substrates) to minimize side reactions .
- Solvent selection (e.g., benzene, ethanol, or aqueous mixtures) to modulate reaction kinetics .
- Temperature (e.g., room temperature for stability-sensitive reactions) .
- Inert atmosphere (e.g., nitrogen) to prevent unintended decomposition . Experimental validation via iterative testing (e.g., varying one parameter while fixing others) is essential.
Q. Which analytical techniques are most effective for characterizing ditert-butyl nonanediperoxoate?
Methodological Answer: Use a combination of:
- Nuclear Magnetic Resonance (NMR) : To confirm molecular structure and purity .
- Infrared Spectroscopy (IR) : For identifying functional groups (e.g., peroxide bonds) .
- Elemental Analysis : To verify stoichiometry .
- X-Ray Diffraction (XRD) : For crystalline structure determination (if applicable) . Table 1 : Analytical Techniques and Applications
| Technique | Purpose | Example Reference |
|---|---|---|
| NMR | Structural validation | |
| IR | Functional group ID | |
| XRD | Crystallinity |
Q. How should researchers safely handle and store ditert-butyl nonanediperoxoate?
Methodological Answer:
- Storage : In airtight containers under inert gas (e.g., nitrogen) at ≤ -20°C to retard decomposition .
- Handling : Use explosion-proof equipment, avoid contact with reducing agents, and conduct reactions in fume hoods .
- Safety Protocols : Regular hazard assessments and emergency response plans (e.g., ChemTrec contacts) .
Advanced Research Questions
Q. How can contradictions in reported thermal stability data for ditert-butyl nonanediperoxoate be resolved?
Methodological Answer:
- Replicate Studies : Control variables like purity (e.g., HPLC purification) and heating rates .
- Advanced Techniques : Use Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) under standardized conditions .
- Contextual Analysis : Compare experimental setups (e.g., solvent residues, atmospheric exposure) across studies .
- Analog Data : Cross-reference with structurally similar peroxides (e.g., ditert-butyl adipate) to identify trends .
Q. What mechanistic insights can be gained from studying ditert-butyl nonanediperoxoate’s decomposition pathways?
Methodological Answer:
- Kinetic Studies : Monitor decomposition rates via gas chromatography (GC) or mass spectrometry (MS) under varied temperatures/pressures .
- Computational Modeling : Use Density Functional Theory (DFT) to predict bond dissociation energies and intermediate stability .
- Isotopic Labeling : Track oxygen radical formation using ¹⁸O-labeled analogs .
Q. How does ditert-butyl nonanediperoxoate’s reactivity vary in different solvent systems?
Methodological Answer:
- Solvent Polarity Tests : Compare reaction rates in polar (e.g., water) vs. non-polar (e.g., benzene) solvents .
- Dielectric Constant Measurements : Correlate solvent properties with peroxide bond cleavage efficiency .
- Spectroscopic Monitoring : Use in-situ IR or UV-Vis to detect intermediate species .
Q. What strategies can address low yields in ditert-butyl nonanediperoxoate-based polymerization reactions?
Methodological Answer:
- Initiator Optimization : Adjust initiator-to-monomer ratios (e.g., 1:10 to 1:100) .
- Additive Screening : Introduce stabilizers (e.g., radical scavengers) to suppress side reactions .
- Post-Synthesis Purification : Use column chromatography or recrystallization to isolate high-purity product .
Data Analysis & Interpretation
Q. How can researchers design experiments to resolve discrepancies in peroxide bond strength measurements?
Methodological Answer:
Q. What role does ditert-butyl nonanediperoxoate play in advanced material synthesis?
Methodological Answer:
- Polymer Cross-Linking : Use as a radical initiator in PVC composites to enhance thermal stability .
- Thin-Film Deposition : Optimize MOCVD parameters (e.g., gas-phase molar ratios) for semiconductor applications .
Q. How can computational methods complement experimental studies of ditert-butyl nonanediperoxoate?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Predict decomposition pathways under extreme conditions .
- QSPR Models : Relate molecular descriptors (e.g., logP) to reactivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
